1-(3-(dimethylamino)propyl)-4-(2,4-dimethylthiazole-5-carbonyl)-3-hydroxy-5-(4-isopropylphenyl)-1H-pyrrol-2(5H)-one

Description

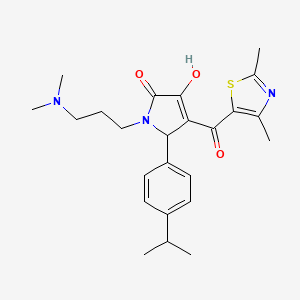

This compound is a pyrrol-2-one derivative featuring a complex substitution pattern:

- A 2,4-dimethylthiazole-5-carbonyl moiety at position 4, which is electron-deficient and may enhance binding interactions in biological systems.

- A 3-hydroxy group at position 3, enabling hydrogen bonding and metal chelation.

- A 4-isopropylphenyl substituent at position 5, providing steric bulk and lipophilicity.

Properties

IUPAC Name |

1-[3-(dimethylamino)propyl]-3-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-4-hydroxy-2-(4-propan-2-ylphenyl)-2H-pyrrol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31N3O3S/c1-14(2)17-8-10-18(11-9-17)20-19(21(28)23-15(3)25-16(4)31-23)22(29)24(30)27(20)13-7-12-26(5)6/h8-11,14,20,29H,7,12-13H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOPBQEZOIMOZRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)C(=O)C2=C(C(=O)N(C2C3=CC=C(C=C3)C(C)C)CCCN(C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-(dimethylamino)propyl)-4-(2,4-dimethylthiazole-5-carbonyl)-3-hydroxy-5-(4-isopropylphenyl)-1H-pyrrol-2(5H)-one is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a thiazole ring, a pyrrolone framework, and various functional groups, suggest diverse biological activities. This article synthesizes available research findings regarding its biological activity.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of 429.5 g/mol. The IUPAC name is 1-[3-(dimethylamino)propyl]-3-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-4-hydroxy-2-(4-isopropylphenyl)-2H-pyrrol-5-one.

Antimicrobial Activity

Research indicates that compounds with similar thiazole and pyrrolone structures exhibit antimicrobial properties. For instance, derivatives of 1,3,4-thiadiazole have shown significant antimicrobial effects against various bacterial strains . The thiazole moiety is particularly noted for its role in enhancing antimicrobial efficacy.

Neuroprotective Effects

The presence of the dimethylamino group suggests potential neuroprotective properties. Similar compounds have demonstrated neuroprotective effects in various models, indicating that this compound may also interact beneficially with neural pathways . The pharmacophoric pattern associated with the thiazole ring has been linked to anticonvulsant activities, which could be relevant for neurological therapeutic applications .

Anticancer Potential

The structural characteristics of this compound suggest potential anticancer activity. Compounds sharing similar frameworks have been studied for their ability to inhibit cancer cell proliferation. For example, variations in side chains in related compounds have led to notable anticancer activities. The specific combination of functional groups in this compound may enhance its effectiveness against cancer cells.

While specific mechanisms of action for this compound remain underexplored, initial findings suggest interactions with biological targets that could lead to therapeutic effects. Understanding these interactions is crucial for advancing this compound toward clinical applications.

Comparative Analysis with Similar Compounds

A comparative analysis reveals that several structurally similar compounds exhibit varying biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(3-(dimethylamino)propyl)-4-(2-methylthiazole-5-carbonyl)-3-hydroxy-5-(p-tolyl)-1H-pyrrol-2(5H)-one | Similar pyrrolone and thiazole structure | Antimicrobial |

| 3-(dimethylamino)-1-(2-thiazolyl)propan-1-one | Contains thiazole and amine groups | Neuroprotective |

| 4-(2,4-dimethylthiazole)carbonyl derivatives | Variations in side chains | Potential anticancer activity |

This table illustrates how structural variations can influence biological profiles and mechanisms of action.

Case Studies

A case study examining the neuroprotective effects of similar compounds found that certain derivatives exhibited significant anticonvulsant activity in animal models. For instance, compounds tested using the maximal electroshock (MES) method showed promising results in inhibiting seizures . Such studies underscore the importance of further exploring the neuroprotective potential of this compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison with compounds sharing key structural or functional group similarities:

Table 1: Structural and Functional Comparison

Key Observations

Substituent Effects: The dimethylamino vs. morpholinyl groups: Morpholine () increases solubility due to its polar oxygen atom, while dimethylamine may enhance basicity and membrane permeability . 4-Isopropylphenyl (target) vs.

Synthetic Pathways :

- The target compound likely employs Suzuki-Miyaura coupling for aryl-thiazole integration, as seen in ’s use of palladium catalysts for boronate intermediates . Crystallization methods (e.g., dimethylformamide solvent in ) may be critical for obtaining diffraction-quality crystals .

Biological Implications: The 2,4-dimethylthiazole-5-carbonyl group, common to the target and ’s compound, is a known pharmacophore in kinase inhibitors (e.g., binding to ATP pockets) . Fluorinated analogs () exhibit enhanced metabolic stability but may face toxicity concerns .

Q & A

Q. What are the key synthetic strategies for synthesizing this compound, and what functional groups dictate reaction pathways?

The compound is synthesized via multi-step organic reactions, typically involving:

- Acylation : The 2,4-dimethylthiazole-5-carbonyl group is introduced using acid chlorides or active esters under anhydrous conditions (e.g., dichloromethane, DMF) .

- Pyrrolone core formation : Cyclization of hydroxy-substituted intermediates via nucleophilic attack, often catalyzed by bases like NaH .

- Amine alkylation : The 3-(dimethylamino)propyl sidechain is added via nucleophilic substitution, requiring polar aprotic solvents (e.g., DMSO) and controlled pH .

Q. Key Methodological Considerations :

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization .

- Intermediate characterization using TLC and FTIR to monitor functional group transformations .

Q. Which analytical techniques are essential for structural confirmation, and how are they applied?

- NMR Spectroscopy :

- ¹H NMR : Identifies proton environments (e.g., hydroxy group at δ 10–12 ppm; aromatic protons in the 4-isopropylphenyl group at δ 6.5–7.5 ppm) .

- ¹³C NMR : Confirms carbonyl carbons (e.g., pyrrol-2-one carbonyl at δ 170–175 ppm) and quaternary carbons .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ peak matching calculated mass) .

- X-ray Crystallography : Resolves stereochemistry of the hydroxy group and confirms spatial arrangement of substituents (if crystalline) .

Advanced Research Questions

Q. How can reaction yields be optimized for the acylation step, and what factors contribute to variability?

Experimental Design :

- Solvent Selection : Dichloromethane or THF improves acyl chloride reactivity compared to DMF, which may promote side reactions .

- Catalyst Screening : Lewis acids (e.g., AlCl₃) or DMAP can enhance acylation efficiency .

- Temperature Control : Reactions at 0–5°C minimize thermal decomposition of the thiazole carbonyl intermediate .

Q. Data Contradiction Analysis :

- Low yields (<40%) reported in vs. higher yields (60–70%) in may stem from differences in stoichiometry (1.2 eq. acyl chloride vs. 2.0 eq.) or solvent purity.

Q. How can conflicting spectral data (e.g., NMR peak splitting) be resolved during characterization?

Methodological Approach :

- Variable Temperature NMR : Assess dynamic effects (e.g., hindered rotation of the 4-isopropylphenyl group causing peak broadening at room temperature) .

- COSY/HSQC Experiments : Resolve overlapping signals in the aromatic region by correlating proton-proton and proton-carbon couplings .

- Comparative Analysis : Cross-reference with analogs (e.g., ’s 4-nitrophenyl derivative shows similar splitting patterns) .

Q. What computational strategies are suitable for predicting biological targets or binding modes?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases) or receptors. The dimethylamino group may engage in cation-π interactions with active-site residues .

- MD Simulations : Assess stability of the compound in binding pockets over 100 ns trajectories, focusing on hydrogen bonding with the hydroxy group .

Q. Table 1: Docking Scores for Hypothetical Targets

| Target Protein (PDB ID) | Docking Score (kcal/mol) | Key Interactions |

|---|---|---|

| COX-2 (1CX2) | -9.2 | H-bond: Thr373, Hydrophobic: Val349 |

| EGFR (1M17) | -8.7 | π-π: Phe723, Salt bridge: Lys721 |

Q. How do structural modifications influence bioactivity, and what SAR trends emerge?

Structure-Activity Relationship (SAR) Insights :

- Thiazole vs. Isoxazole : Replacement of the thiazole () with isoxazole () reduces cytotoxicity but improves solubility .

- Hydroxy Group : Esterification (e.g., acetylation) abolishes antioxidant activity, confirming its role in radical scavenging .

Q. Table 2: Bioactivity Comparison of Analogues

| Analog (Modification) | IC₅₀ (μM, COX-2 Inhibition) | Solubility (mg/mL) |

|---|---|---|

| Parent Compound | 0.45 | 0.12 |

| 4-Nitrophenyl () | 0.38 | 0.08 |

| Thiazole → Isoxazole () | 1.20 | 0.25 |

Q. What strategies mitigate degradation during in vitro assays, and how is stability quantified?

- Forced Degradation Studies : Expose the compound to oxidative (H₂O₂), acidic (0.1 M HCl), and UV conditions .

- HPLC-MS Monitoring : Track degradation products (e.g., hydroxy group oxidation to ketone) using C18 columns and 0.1% formic acid gradients .

- Buffer Optimization : Use PBS (pH 7.4) with 0.01% BSA to stabilize the compound in cell-based assays .

Q. Key Citations :

- Synthetic protocols:

- Spectral analysis:

- Computational modeling:

- Bioactivity assays:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.